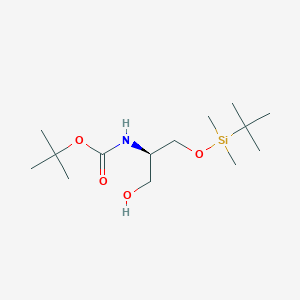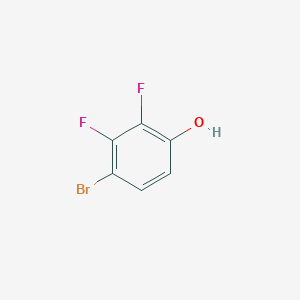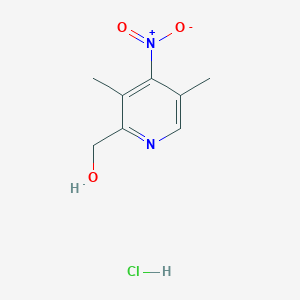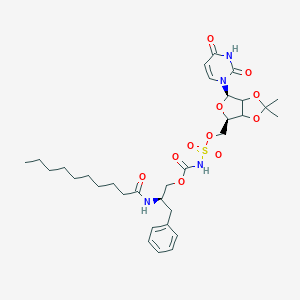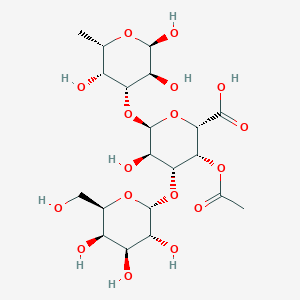![molecular formula C7H8O2S B118826 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine CAS No. 155861-77-1](/img/structure/B118826.png)
3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine
Descripción general
Descripción
3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine, also known as 3,4-Propylenedioxythiophene, is a compound with the molecular formula C7H8O2S . It has a molecular weight of 156.20 g/mol . The compound is also known by other synonyms such as 2H,3H,4H-THIENO[3,4-B][1,4]DIOXEPINE and MFCD08276807 .
Molecular Structure Analysis
The IUPAC name for 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine is 3,4-dihydro-2 H -thieno [3,4-b] [1,4]dioxepine . The InChI string is InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7Aplicaciones Científicas De Investigación
Application in Dye-Sensitized Solar Cells
- Summary of the Application : The compound “3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine” is used in the creation of poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine)/platinum composite films (PProDOT-Bz2/Pt). These films are used as counter electrodes (CEs) in dye-sensitized solar cells (DSSCs) .
- Methods of Application or Experimental Procedures : The composite films are prepared on fluorine-doped tin oxide (FTO) glass by radio frequency (RF) sputtering to deposit platinum (Pt) for 30 seconds. Afterwards, PProDOT-Bz2 is deposited on the Pt–FTO glass via electrochemical polymerization .
- Results or Outcomes : The DSSCs with 0.05 C/cm2 PProDOT-Bz2-Pt composite films showed an open circuit voltage (Voc) of 0.70 V, a short-circuit current density (Jsc) of 7.27 mA/cm2, and a fill factor (F.F.) of 68.74%. This corresponded to a photovoltaic conversion efficiency (η) of 3.50% under a light intensity of 100 mW/cm2 .
Application in Organic Electrochromic Windows
- Summary of the Application : The compound “3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine” is used in the creation of heat-resistant polymer electrolytes for enhanced organic electrochromic windows .
- Results or Outcomes : The use of this compound in organic electrochromic windows is expected to enhance their heat resistance, which could improve their performance and lifespan .
Application in Supercapacitors
Propiedades
IUPAC Name |
3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7(6)9-3-1/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOOCRQGKGWSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CSC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155861-78-2 | |
| Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155861-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80441654 | |
| Record name | 3,4-Propylenedioxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine | |
CAS RN |
155861-77-1 | |
| Record name | 3,4-Propylenedioxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



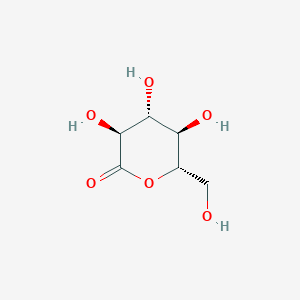
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
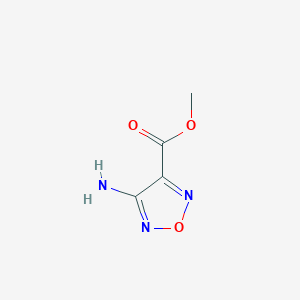
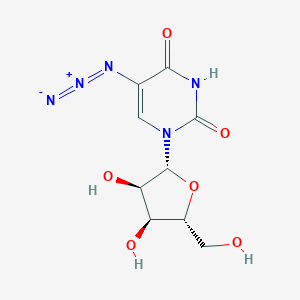
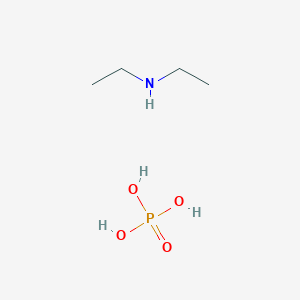
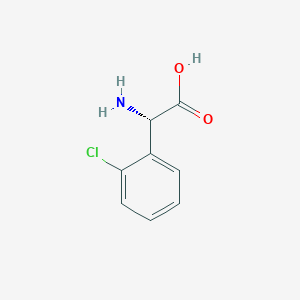
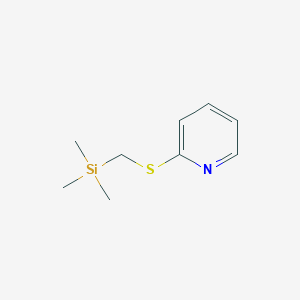
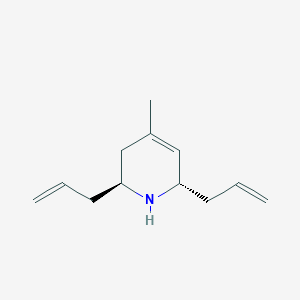
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
